BenchChemオンラインストアへようこそ!

Clonidine

Alpha-2 adrenoceptor pharmacology Receptor binding kinetics CNS drug development

Select Clonidine (CAS 4205-90-7) for balanced α2A/α2B/α2C engagement and dual I1/α2 signaling studies. Pan-subtype affinity (Kd 71–84 nM) vs guanfacine's α2A selectivity ensures consistent sympathetic outflow and neurotransmitter modulation data. 92% oral bioavailability and rapid Tmax (1.5–2.0 hr) enable acute dosing protocols. ≥98% purity, ambient-shipped. Differentiate receptor mechanism experiments with the reference standard.

Molecular Formula C9H9Cl2N3
Molecular Weight 230.09 g/mol
CAS No. 4205-90-7
Cat. No. B047849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClonidine
CAS4205-90-7
SynonymsCatapres
Catapresan
Catapressan
Chlophazolin
Clofelin
Clofenil
Clonidine
Clonidine Dihydrochloride
Clonidine Hydrochloride
Clonidine Monohydrobromide
Clonidine Monohydrochloride
Clopheline
Dihydrochloride, Clonidine
Dixarit
Gemiton
Hemiton
Hydrochloride, Clonidine
Isoglaucon
Klofelin
Klofenil
M 5041T
M-5041T
M5041T
Monohydrobromide, Clonidine
Monohydrochloride, Clonidine
ST 155
ST-155
ST155
Molecular FormulaC9H9Cl2N3
Molecular Weight230.09 g/mol
Structural Identifiers
SMILESC1CN=C(N1)NC2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C9H9Cl2N3/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9/h1-3H,4-5H2,(H2,12,13,14)
InChIKeyGJSURZIOUXUGAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 200 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble in water
4.80e-01 g/L

Clonidine (CAS 4205-90-7): Alpha-2 Adrenergic Agonist Procurement & Selection Reference


Clonidine (CAS 4205-90-7) is a centrally acting alpha-2 adrenergic receptor agonist and imidazoline I1 receptor ligand classified as a first-generation centrally acting sympatholytic agent [1]. As an imidazoline derivative with molecular formula C₉H₉Cl₂N₃ and molecular weight 230.1, clonidine exhibits a measured log P of 1.59 and pKa of 8.05 [2]. The compound demonstrates high oral bioavailability (75–100%) with a plasma elimination half-life of 6–15 hours, and is available in multiple formulations including immediate-release oral tablets, extended-release oral formulations, and transdermal therapeutic systems [3]. Clonidine serves as the reference standard against which newer alpha-2 agonists and I1-selective agents are evaluated for receptor binding profiles, pharmacokinetic behavior, and clinical utility.

Why Clonidine Cannot Be Generically Substituted with Guanfacine, Dexmedetomidine, or Moxonidine in Research and Clinical Applications


Alpha-2 adrenergic agonists are not functionally interchangeable despite their shared receptor class designation. Clonidine, guanfacine, dexmedetomidine, and moxonidine exhibit quantitatively distinct receptor subtype binding profiles that produce divergent pharmacodynamic and pharmacokinetic outcomes [1]. Clonidine binds with comparable affinity across α2A, α2B, and α2C receptor subtypes (Kd 73–84, 71, and 81 nM respectively), whereas guanfacine displays marked α2A selectivity with 59–132× lower affinity at α2B and 30× lower affinity at α2C [1]. Dexmedetomidine demonstrates α2A affinity approximately 8× greater than clonidine, while moxonidine and rilmenidine exhibit 30-fold selectivity for I1 imidazoline receptors over α2-adrenoceptors versus clonidine's only 4-fold I1 selectivity [2][3]. These receptor selectivity differences translate to measurably different clinical profiles, including guanfacine's 17-hour half-life versus clonidine's 6–15 hours, and moxonidine's reduced sedation burden due to diminished α2A engagement [4]. Substitution without accounting for these quantitative distinctions introduces uncontrolled variables in experimental design and may yield non-comparable therapeutic outcomes.

Quantitative Evidence Guide: Clonidine Differentiation from Guanfacine, Dexmedetomidine, and I1-Selective Agents


Clonidine vs. Guanfacine: α2 Adrenoceptor Subtype Binding Profile Differentiation

Clonidine and guanfacine exhibit fundamentally different α2 adrenoceptor subtype selectivity profiles. Clonidine binds with comparable affinity across all three α2 subtypes: Kd values of 73–84 nM at α2A, 71 nM at α2B, and 81 nM at α2C [1]. In contrast, guanfacine demonstrates marked α2A selectivity with Kd of 14–31 nM at α2A, but substantially reduced affinity at α2B (1850 nM, 59–132× lower) and α2C (421 nM, 15–30× lower) [1]. Radioligand binding studies in rat cerebral cortex membranes further demonstrate that [³H]guanfacine labels twice the number of high-affinity α2 sites as [³H]clonidine, while [³H]clonidine exhibits detectable binding to both high- and low-affinity components including α1-adrenoceptor interactions [2].

Alpha-2 adrenoceptor pharmacology Receptor binding kinetics CNS drug development

Clonidine vs. Dexmedetomidine: Quantitative α2-Adrenoceptor Affinity Comparison

Dexmedetomidine exhibits substantially higher binding affinity for α2-adrenoceptors compared to clonidine. At the α2A receptor subtype, clonidine demonstrates Kd values of 73–84 nM and Ki values of 35.48–61.65 nM, whereas dexmedetomidine shows Kd of 18 nM and Ki values of 0.015–2.1 nM at α2A [1][2]. The α2/α1 selectivity ratio for dexmedetomidine is reported as 1600:1 compared to clonidine's 200:1 [3]. Multiple sources consistently report that dexmedetomidine possesses approximately 8-fold greater affinity than clonidine for α2-adrenoceptors [4]. In vivo functional studies in conscious rabbits measuring hypotensive effects further confirm this potency differential, with dexmedetomidine requiring lower doses to achieve equivalent cardiovascular responses [5].

Sedation pharmacology Alpha-2 agonist potency Anesthesia research

Clonidine vs. Moxonidine and Rilmenidine: Differential I1 Imidazoline Receptor Selectivity

Clonidine acts as a non-selective agonist at both α2-adrenoceptors and I1 imidazoline receptors, whereas second-generation agents moxonidine and rilmenidine demonstrate preferential I1 selectivity. Quantitative receptor specificity analysis shows that clonidine displays only 4-fold specificity for I1 receptors compared with α2-adrenoceptors [1][2]. In contrast, moxonidine and rilmenidine exhibit 30-fold greater specificity for I1 receptors over α2-receptors [1][2]. Functional studies in conscious rabbits confirm this differentiation: the α2-selective antagonist 2-methoxyidazoxan (2-MI) was significantly more effective at reversing clonidine-induced hypotension than the I1/α2 antagonist efaroxan (p < 0.001), indicating clonidine acts predominantly via α2-adrenoceptors, whereas moxonidine and rilmenidine act predominantly via I1 receptors [3].

Imidazoline I1 receptor Centrally acting antihypertensives Sympathoinhibition

Clonidine vs. Guanfacine: Physicochemical and Membrane Permeability Differentiation

Clonidine and guanfacine exhibit quantifiably different physicochemical properties that affect their membrane permeability and distribution characteristics. Clonidine has a measured log P (octanol-water partition coefficient) of 1.59 and pKa of 8.05 [1]. The compound's lipophilicity (log P 1.59–1.6) positions it close to the optimal log P of 2.0 for CNS penetration [2]. In terms of protein binding, clonidine exhibits 20–40% plasma protein binding, whereas guanfacine demonstrates 70% protein binding, resulting in a larger free fraction for clonidine [3]. The volume of distribution differs substantially: clonidine Vd = 2.1 L/kg versus guanfacine Vd = 6.3 L/kg, indicating different tissue distribution profiles [3].

Drug physicochemical properties Blood-brain barrier penetration Log P comparison

Clonidine vs. Guanfacine: Differential Oral Bioavailability and Onset Kinetics

Clonidine and guanfacine demonstrate distinct oral absorption and onset profiles that influence clinical application selection. Clonidine exhibits rapid absorption with Tmax of 1.5–2.0 hours and high oral bioavailability of 75–100% (mean 92%) [1][2]. Guanfacine immediate-release formulation shows Tmax of 1–4 hours with bioavailability of approximately 80%, while guanfacine extended-release demonstrates delayed Tmax of 5–6 hours [3]. Clonidine's elimination half-life ranges from 6–15 hours (mean 12.7–13.7 hours), whereas guanfacine exhibits a longer half-life of 12.1–22.8 hours for IR and 13–23 hours for ER formulations [3]. The onset of action for clonidine is measurable within 15–30 minutes of oral intake [4].

Pharmacokinetics Oral bioavailability Tmax comparison

Clonidine vs. Guanfacine: Comparative ADHD Clinical Trial Response Rates

In a clinical study of preschool-age children with ADHD comparing α2-adrenergic agonists and stimulants, clonidine and guanfacine demonstrated comparable but not identical improvement profiles. Among clonidine-treated children (n=18), 39% were rated as 'very much improved' and 44% as 'much improved', yielding a combined meaningful improvement rate of 83% (95% CI: 35–88%) [1]. Guanfacine-treated children (n=157) showed 23% 'very much improved' and 41% 'much improved', with combined improvement of 64% (95% CI: 45–82%) [1]. The no-improvement rate was 17% for clonidine versus 36% for guanfacine, though the small clonidine sample size warrants caution in interpretation [1]. A systematic review and network meta-analysis of 133 double-blind randomized controlled trials confirmed that both clonidine and guanfacine are superior to placebo in children and adolescents, with clinicians' ratings showing SMD -0.56 for atomoxetine as a comparator benchmark [2].

ADHD pharmacotherapy Alpha-2 agonists clinical efficacy Pediatric neuropsychopharmacology

Clonidine (CAS 4205-90-7): Evidence-Based Research and Industrial Application Scenarios


Broad-Spectrum α2 Adrenoceptor Pharmacology: Pan-Subtype Engagement Studies

Clonidine is the appropriate selection for research applications requiring balanced engagement across all three α2 adrenoceptor subtypes (α2A, α2B, α2C). Unlike guanfacine, which demonstrates α2A selectivity with 59–132× lower affinity at α2B, clonidine binds with comparable affinity across all subtypes (Kd α2A: 73–84 nM; α2B: 71 nM; α2C: 81 nM) [1]. This pan-α2 binding profile makes clonidine the reference standard for investigating downstream signaling pathways mediated by multiple α2 subtypes simultaneously, including studies of sympathetic outflow inhibition, presynaptic auto-receptor function, and heteroreceptor modulation of neurotransmitter release.

Dual I1 Imidazoline / α2 Adrenergic Mechanism Studies

Clonidine serves as the prototypical dual-mechanism agent for investigating the interplay between I1 imidazoline receptors and α2-adrenoceptors in central cardiovascular regulation. With 4-fold specificity for I1 receptors over α2-receptors, clonidine provides a pharmacological tool that engages both receptor systems, in contrast to the 30-fold I1 selectivity of moxonidine and rilmenidine [2]. This dual engagement profile is essential for studies examining the relative contributions of I1 versus α2 signaling to hypotensive efficacy, sedation liability, and withdrawal phenomena, as established in conscious rabbit models demonstrating clonidine's predominant α2-mediated hypotension versus moxonidine's I1-mediated effect [3].

Rapid-Onset Oral Formulation Requirements

Clonidine immediate-release formulations are indicated for applications requiring measurable pharmacodynamic effect within 15–30 minutes of oral administration, with peak plasma concentrations achieved at 1.5–2.0 hours [4]. This rapid-onset profile, combined with high oral bioavailability of 75–100% (mean 92%), distinguishes clonidine from extended-release alternatives like guanfacine ER (Tmax 5–6 hours) [5]. The faster Tmax supports acute dosing scenarios where rapid titration is necessary, including inpatient withdrawal management, perioperative hemodynamic control, and acute hypertensive urgency protocols where prompt blood pressure reduction is clinically required.

Transdermal Therapeutic System Research and Development

Clonidine's physicochemical properties (log P 1.59, molecular weight 230.1) make it amenable to transdermal delivery, a formulation advantage not shared by all α2 agonists [6]. Patented transdermal systems deliver clonidine at a controlled rate with permeability specifications of at least 1.0×10⁻⁴ μg/cm·sec [7]. The transdermal route achieves 60–70% bioavailability with Tmax of 72 hours, providing continuous drug delivery that avoids peak-trough fluctuations associated with oral dosing [8]. This formulation option is particularly relevant for chronic therapy adherence research, 24-hour blood pressure variability studies, and investigations of continuous versus pulsatile receptor activation patterns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clonidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.